A Technical Guide to the ¹H and ¹³C NMR of 5-Amino-2-chloro-4-(trifluoromethyl)benzoic Acid (CAS 1783528-48-2)
A Technical Guide to the ¹H and ¹³C NMR of 5-Amino-2-chloro-4-(trifluoromethyl)benzoic Acid (CAS 1783528-48-2)
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool in modern chemistry, providing profound insights into molecular structure. For researchers and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of progress and regulatory compliance. This guide provides an in-depth technical overview of the ¹H and ¹³C NMR spectroscopic characteristics of 5-amino-2-chloro-4-(trifluoromethyl)benzoic acid (CAS 1783528-48-2).
As no empirical spectral data for this specific compound is publicly available, this document takes a foundational approach. It combines established principles of NMR theory with predictive methodologies to forecast the chemical shifts and coupling patterns. Furthermore, it outlines a rigorous, self-validating experimental and analytical workflow that a scientist would employ to acquire and definitively assign the NMR spectra, ensuring the highest degree of scientific integrity.
Molecular Structure and Predicted NMR Spectra
The structure of 5-amino-2-chloro-4-(trifluoromethyl)benzoic acid is a highly substituted benzene ring. The chemical environment of each proton and carbon is uniquely influenced by the electronic effects (both inductive and resonance) of its neighboring substituents: the electron-donating amino (-NH₂) group and the electron-withdrawing chloro (-Cl), trifluoromethyl (-CF₃), and carboxylic acid (-COOH) groups. These competing effects determine the final chemical shifts.
Figure 1: Structure of 5-amino-2-chloro-4-(trifluoromethyl)benzoic acid with IUPAC numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables summarize the predicted chemical shifts for CAS 1783528-48-2. These predictions are derived from established substituent chemical shift (SCS) effects on aromatic systems.[1][2][3] The base value for benzene protons is ~7.3 ppm and for carbons is ~128.5 ppm. Electron-donating groups like -NH₂ cause upfield shifts (shielding), particularly at the ortho and para positions, while electron-withdrawing groups like -Cl, -CF₃, and -COOH cause downfield shifts (deshielding).[4]
Table 1: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |
|---|---|---|---|
| H-3 | ~7.8 - 8.1 | Singlet (s) | Positioned ortho to the strongly deshielding -COOH and meta to the -Cl and -NH₂ groups. Experiences significant deshielding. Appears as a singlet due to the absence of adjacent protons. |
| H-6 | ~7.0 - 7.3 | Singlet (s) | Positioned ortho to the shielding -NH₂ group and meta to the -COOH and -CF₃ groups. The shielding effect of the amino group will shift it significantly upfield relative to H-3. Appears as a singlet. |
| -NH₂ | ~4.0 - 6.0 | Broad Singlet (br s) | Amine protons are exchangeable and their chemical shift is highly dependent on solvent, concentration, and temperature. They typically appear as a broad signal. |
| -COOH | ~11.0 - 13.0 | Broad Singlet (br s) | The acidic proton of a carboxylic acid is highly deshielded and its signal is often broad due to hydrogen bonding and chemical exchange.[3] |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted δ (ppm) | Rationale for Prediction |
|---|---|---|
| C-1 (-COOH) | ~165 - 170 | Carboxylic acid carbons are highly deshielded and appear significantly downfield.[5] |
| C-1' | ~130 - 135 | The ipso-carbon attached to the carboxylic acid. Its shift is influenced by the carboxyl group's electronegativity. |
| C-2 | ~133 - 138 | The ipso-carbon attached to the chlorine atom. Halogen substitution causes a downfield shift. |
| C-3 | ~128 - 132 | Deshielded by the adjacent -COOH and -Cl groups. |
| C-4 | ~125 - 130 (q) | The ipso-carbon attached to the -CF₃ group. Will be split into a quartet by the three fluorine atoms (¹J-CF coupling). |
| C-5 | ~145 - 150 | Strongly shielded by the attached electron-donating -NH₂ group. |
| C-6 | ~115 - 120 | Shielded by the ortho -NH₂ group. |
| -CF₃ | ~120 - 125 (q) | The carbon of the trifluoromethyl group itself will appear as a quartet due to ¹J-CF coupling. Its chemical shift is influenced by the aromatic ring. |
Experimental Protocol for NMR Data Acquisition
To validate the predicted chemical shifts, a systematic experimental approach is required. The following protocol describes the best practices for acquiring high-quality 1D and 2D NMR data for a sample of 5-amino-2-chloro-4-(trifluoromethyl)benzoic acid.
Step-by-Step Methodology
-
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve polar compounds like carboxylic acids and to slow down the exchange of acidic protons (-COOH) and amine protons (-NH₂), making them more likely to be observed.[6][7] Chloroform-d (CDCl₃) is another common option if solubility permits.[8]
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[9] For the less sensitive ¹³C NMR, a more concentrated sample (20-50 mg) is preferable.[10]
-
Filtration: To ensure magnetic field homogeneity, the solution must be free of particulate matter. Filter the sample solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[11]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample to serve as an internal reference, setting the 0 ppm mark for both ¹H and ¹³C spectra.
-
-
Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
1D ¹H NMR Acquisition:
-
Pulse Sequence: Use a standard single-pulse sequence (e.g., zg30).
-
Spectral Width: Set a spectral width of approximately 16 ppm to cover the expected range of proton signals.
-
Acquisition Time (AQ): Set to ~3-4 seconds for good digital resolution.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for adequate relaxation of the protons between scans.
-
Number of Scans (NS): Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.
-
-
1D ¹³C NMR Acquisition:
-
Pulse Sequence: Use a proton-decoupled pulse sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation.
-
Spectral Width: Set a spectral width of ~240 ppm.
-
Acquisition Time (AQ): Set to ~1-2 seconds.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds.
-
Number of Scans (NS): Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR Experiments: To establish definitive structural connectivity, acquire the following 2D spectra:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings (³J-HH).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons (¹J-CH).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (²J-CH and ³J-CH), which is essential for assembling the molecular skeleton.[12]
-
-
Workflow Visualization
Caption: Experimental workflow for NMR data acquisition.
Data Processing and Analysis
Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is used for interpretation.
Processing Pipeline
-
Fourier Transform (FT): The time-domain FID signal is converted into a frequency-domain spectrum.
-
Phase Correction: The phase of the spectrum is adjusted manually or automatically to ensure all peaks are in the positive absorptive mode with a flat baseline.
-
Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.
-
Calibration: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used (e.g., DMSO-d₅ at 2.50 ppm for ¹H).[6]
-
Peak Picking & Integration:
-
Peak Picking: Identify the precise chemical shift (in ppm) of each signal.
-
Integration (¹H NMR): Measure the relative area under each proton signal. The integral values correspond to the ratio of protons giving rise to each signal. For this molecule, we expect a 1:1 ratio for the two aromatic protons (H-3 and H-6).
-
Analysis Workflow Visualization
Caption: Workflow for NMR data processing and analysis.
Definitive Structure Elucidation: A Self-Validating System
The combination of 1D and 2D NMR experiments provides a robust, self-validating system for structure confirmation. While the 1D spectra offer initial predictions, the 2D spectra provide the unambiguous connections required for authoritative assignment.[13][14]
-
HSQC Spectrum: This experiment would show two distinct cross-peaks, definitively correlating the proton signal at ~7.8-8.1 ppm with its directly attached carbon (C-3) and the proton signal at ~7.0-7.3 ppm with its carbon (C-6).
-
HMBC Spectrum: This is the key to assembling the full carbon skeleton. It would reveal crucial long-range correlations. For instance:
-
The proton H-3 (~7.8-8.1 ppm) would show correlations to C-1', C-2, C-4, and C-5.
-
The proton H-6 (~7.0-7.3 ppm) would show correlations to C-1', C-2, C-4, and C-5.
-
The amine protons (-NH₂) would show correlations to C-5, C-4, and C-6.
-
The carboxylic acid proton (-COOH) would show a correlation to C-1'.
-
-
COSY Spectrum: In this specific molecule, no H-H couplings are expected between the aromatic protons, so the COSY spectrum would be expected to show no cross-peaks in the aromatic region, confirming their isolated nature.
This network of interlocking correlations from different experiments provides multiple points of verification for each atomic assignment, ensuring a trustworthy and accurate final structure.
Logical Relationships in Spectral Interpretation
Caption: Logical flow for structure confirmation using 1D and 2D NMR.
Conclusion
References
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Doc Brown's Chemistry. (2026, February 24). Interpreting the ¹³C NMR spectrum of benzoic acid. Retrieved from [Link]
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- Zhang, Y., et al. (2019). Fischer Esterification of Benzoic Acid and Polyhydric Alcohols Catalyzed by Basic Ionic Liquids of Bisimidazolium Tungstates. Journal of Applied Polymer Science, 136(48), 48268.
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